2-Phenylselenophene
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Overview
Description
2-Phenylselenophene is an organic compound that belongs to the class of selenium-containing heterocycles It is characterized by a five-membered ring structure with four carbon atoms and one selenium atom, and a phenyl group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylselenophene can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with dimethylselenide or dimethyldiselenide at elevated temperatures (470-500°C) . Another method includes the Stille coupling reaction of bromo-PI with 2-(tributylstannyl)selenophene, followed by bromination with N-bromosuccinimide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up processes apply. These methods typically involve optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Phenylselenophene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where electrophiles attack the carbon atoms adjacent to the selenium atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of selenophene oxides, while substitution reactions can yield various substituted selenophenes.
Scientific Research Applications
2-Phenylselenophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenylselenophene involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with cellular components to exert its effects, although detailed molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
2-Phenylselenophene can be compared with other selenium-containing heterocycles, such as:
Selenophene: A simpler structure without the phenyl group, used in similar applications but with different properties.
Benzoselenophene: Contains a fused benzene ring, offering different electronic and structural characteristics.
Uniqueness
This compound is unique due to the presence of the phenyl group, which influences its chemical reactivity and potential applications. This structural feature distinguishes it from other selenophenes and contributes to its specific properties and uses.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and chemical properties make it a valuable subject of study for researchers aiming to develop new materials and therapeutic agents.
Properties
CAS No. |
53390-84-4 |
---|---|
Molecular Formula |
C10H8Se |
Molecular Weight |
207.14 g/mol |
IUPAC Name |
2-phenylselenophene |
InChI |
InChI=1S/C10H8Se/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8H |
InChI Key |
ATJIWFFNCMNQLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C[Se]2 |
Origin of Product |
United States |
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